Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Overview
Description
Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is an organic compound that features a complex structure with a pyrrole ring and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoate with benzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form corresponding pyrrole oxides.
Reduction: The benzoyl groups can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole oxides, while reduction of the benzoyl groups can produce benzyl alcohol derivatives.
Scientific Research Applications
Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interactions of pyrrole-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring and benzoyl groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoate
- Benzoyl chloride derivatives
- Pyrrole-containing compounds
Uniqueness
Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is unique due to its specific combination of a pyrrole ring and benzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-[3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-25-21(24)19-10-6-9-18(14-19)20(23)17-8-5-7-16(13-17)15-22-11-3-4-12-22/h3-10,13-14H,2,11-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPJWTIULKUTGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643474 | |
Record name | Ethyl 3-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-84-9 | |
Record name | Ethyl 3-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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